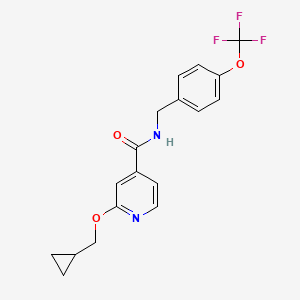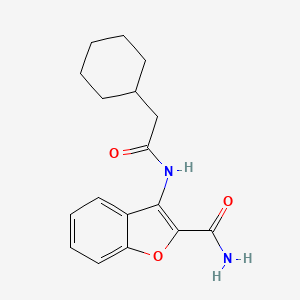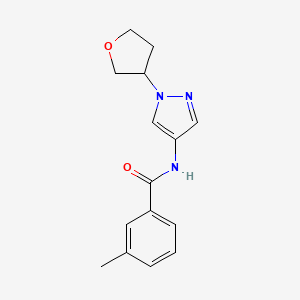
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropylmethoxy group, a trifluoromethoxybenzyl group, and an isonicotinamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclopropylmethoxy intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.
Synthesis of the trifluoromethoxybenzyl intermediate:
Coupling of intermediates: The cyclopropylmethoxy and trifluoromethoxybenzyl intermediates are then coupled with isonicotinic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient production, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isonicotinamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the isonicotinamide moiety may interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)benzyl)isonicotinamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-(cyclopropylmethoxy)-N-(4-methoxybenzyl)isonicotinamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)phenyl)isonicotinamide: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The presence of the trifluoromethoxy group in 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various research fields.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVLHPVHDJMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)

![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)

![3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2390941.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)
